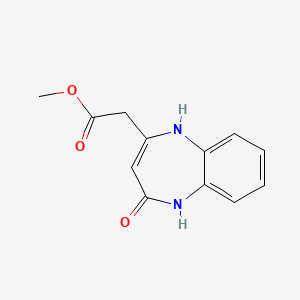

methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves multi-component reactions and various synthesis methods. For instance, isocyanide-based five-component synthesis has been used to create 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, demonstrating a versatile approach to constructing benzodiazepine frameworks (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012). Moreover, novel synthesis routes have been developed for related compounds, showing the diversity in synthetic strategies for benzodiazepines (Lauffer & Mullican, 2002).

Molecular Structure Analysis

The molecular structure of benzodiazepines, including derivatives similar to this compound, has been extensively studied. X-ray crystallography and other spectroscopic techniques have been employed to characterize the molecular configurations and conformational dynamics of these compounds, providing insight into their three-dimensional structures and the impact on their chemical behavior (Andronati, Dvorkin, Korotenko, Voronina, Simonov, & Shibanova, 1982).

Chemical Reactions and Properties

Benzodiazepines undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives, related to the benzodiazepine structure, have demonstrated potential as inhibitors, showcasing the chemical reactivity and potential applications of these compounds (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Aplicaciones Científicas De Investigación

Catalytic Oxidation and Condensation Reactions

Research indicates that metal ions like Co2+, Mn2+, Ni2+, Zn2+, and Ca2+ can catalyze the condensation of specific intermediates leading to the formation of benzodiazepine derivatives. For instance, manganese chloride (MnCl2) has been utilized to catalytically oxidize 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine to various compounds through a reaction sequence involving aldol condensation, tautomerization, and dehydrogenation processes (Szeverényi & Simándi, 1989).

Synthesis of Thiazolobenzodiazepines

Thiazolobenzodiazepines and related compounds have been synthesized through the reaction of tetrahydro-1,5-benzodiazepine-2-thiones with aromatic α-bromoketones. This process has led to the formation of various derivatives, and mechanistic studies involving semiempirical calculations have been conducted to understand the underlying chemical reactions (Jančienė et al., 2008).

Antimicrobial and Antioxidant Properties

Benzoxazinyl pyrazolone arylidenes derived from benzodiazepine compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. The structures of these compounds were confirmed using various spectroscopic methods, and their biological activity was assessed through in vitro studies (Sonia et al., 2013).

Crystal Structure Analysis

Studies on the crystal structure of compounds related to benzodiazepines have revealed details about molecular conformations, intermolecular interactions, and crystal packing. For instance, azilsartan methyl ester ethyl acetate hemisolvate, a compound structurally related to benzodiazepines, was analyzed to understand the dihedral angles between its molecular components and the network of hydrogen bonds and π–π stacking interactions within the crystal structure (Li et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of “methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” are currently unknown. This compound is a research chemical and there is limited information available about its specific targets and their roles

Mode of Action

It is known that benzodiazepines generally work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. As a research chemical , its effects on various biochemical pathways have not been extensively studied

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is also unknown .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. As a research chemical , its specific effects at the molecular and cellular level have not been extensively studied

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of this compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-6,13H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILPASCHMQIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)